molecular formula C16H12ClFN4O B2969298 6-Chloro-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide CAS No. 1385429-12-8

6-Chloro-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide

Cat. No. B2969298
CAS RN: 1385429-12-8
M. Wt: 330.75
InChI Key: UBSBDUUUAWMUAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “6-Chloro-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide”, it’s worth noting that compounds with similar structures have been synthesized using various methods. For instance, imidazole-containing compounds, which share a similar heterocyclic structure, have been synthesized using intermediate derivatization methods . Protodeboronation of pinacol boronic esters has also been used in the synthesis of related compounds .

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been synthesized and characterized through various methods, including NMR, IR spectroscopies, and HRMS analyses. For example, a study by Li-qun Shen et al. (2012) explored the synthesis, crystal structure, and computational study of related pyrazole derivatives, highlighting the molecular structure studied by X-ray diffraction and compared to density-functional-theory (DFT) calculations. These findings suggest a foundation for understanding the compound's chemical behavior and stability, which is crucial for further applications in medicinal chemistry and materials science (Li-qun Shen et al., 2012).

Antitubercular and Antibacterial Activities

Another important application of derivatives of this compound is in the development of antitubercular and antibacterial agents. S. Bodige et al. (2020) synthesized novel carboxamide derivatives and evaluated their antitubercular and antibacterial activities. The study indicated that certain derivatives show more potent activity than reference drugs like Pyrazinamide and Streptomycin. This suggests the compound's potential utility in creating new antibiotics to combat resistant bacterial strains (S. Bodige et al., 2020).

Anticancer Applications

Research into the anticancer potential of related compounds has also been conducted. A. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer agents, demonstrating significant cytotoxic activity against cancer cell lines. This line of research opens avenues for the development of new therapeutic agents targeting various forms of cancer (A. Rahmouni et al., 2016).

Molecular Docking and In Vitro Screening

The compound and its derivatives have also been studied for their binding interactions with biological targets. For instance, E. M. Flefel et al. (2018) conducted molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. The results indicated moderate to good binding energies, suggesting potential for pharmaceutical development (E. M. Flefel et al., 2018).

Future Directions

Given the limited information available on “6-Chloro-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide”, future research could focus on its synthesis, characterization, and potential applications. The broad range of biological activities exhibited by similar compounds suggests that it could have potential uses in various fields .

properties

IUPAC Name

6-chloro-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O/c17-14-6-5-11(9-19-14)16(23)21-15-7-8-20-22(15)10-12-3-1-2-4-13(12)18/h1-9H,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSBDUUUAWMUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC=N2)NC(=O)C3=CN=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide

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